N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)oxane-4-carboxamide
Description
N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)oxane-4-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a benzodioxole ring, a chlorophenyl group, and an oxane carboxamide moiety, which contribute to its distinct chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of the benzodioxole ring involves the cyclization of catechol with formaldehyde under acidic conditions.
Step 2: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acyl chloride.
Step 3: The oxane ring is formed through an intramolecular cyclization reaction, typically involving a nucleophilic substitution mechanism.
Step 4: The final carboxamide group is introduced by reacting the oxane derivative with an amine under mild conditions.
Industrial Production Methods:
- Industrial synthesis often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids are used to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The benzodioxole ring can undergo oxidation to form quinone derivatives.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products:
- Oxidation products include quinone derivatives.
- Reduction products include dechlorinated phenyl derivatives.
- Substitution products vary depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a precursor for various heterocyclic compounds.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c20-14-3-1-13(2-4-14)19(7-9-23-10-8-19)18(22)21-15-5-6-16-17(11-15)25-12-24-16/h1-6,11H,7-10,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQGWSFVCDKIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The benzodioxole ring can interact with active sites of enzymes, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. The oxane carboxamide moiety can form hydrogen bonds with target molecules, stabilizing the compound’s binding.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-4-phenyl-oxane-4-carboxamide: Lacks the chlorine atom, resulting in different reactivity and binding properties.
N-(1,3-benzodioxol-5-yl)-4-(4-methylphenyl)oxane-4-carboxamide: Contains a methyl group instead of a chlorine atom, affecting its hydrophobic interactions and overall stability.
Uniqueness:
- The presence of the chlorophenyl group in N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)oxane-4-carboxamide enhances its reactivity and binding affinity compared to similar compounds without the chlorine atom. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
